Scutebarbatine A

Vue d'ensemble

Description

Synthesis Analysis

Scutebarbatine A is one of several neo-clerodane diterpenoids identified in Scutellaria barbata. The process of isolating this compound involves the ethanol extraction of the plant, followed by extensive spectroscopic studies for structure elucidation. These studies include UV, IR, HRFAB-MS, 1D NMR, and 2D NMR analyses, which help in determining the compound's unique structure and its stereochemistry (Wang, Ren, Li, & Liu, 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its neo-clerodane skeleton, a common feature among the diterpenoids isolated from Scutellaria barbata. This structure has been thoroughly analyzed and confirmed through spectroscopic methods, leading to the revision of previously reported structures for related compounds (Wang, Ren, Li, & Liu, 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis, oxidation, hydrogenation, dehydration, and conjugation with sulfate, as part of its metabolic pathway in biological systems. These reactions result in the formation of several metabolites, which have been identified in biological samples such as rat plasma, bile, urine, and feces. The identification of these metabolites provides insights into the compound's biotransformation and its potential pharmacokinetic behaviors (Zhao, Wang, Yuan, Yang, & Gao, 2022).

Physical Properties Analysis

While specific physical properties of this compound, such as melting point, solubility, and crystal structure, are not detailed in the available literature, these properties are typically determined through standard physical and chemical analytical techniques. The compound's solubility in various solvents and its stability under different conditions are crucial for its application in pharmacological studies.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemical agents and its stability under various conditions, are inferred from its structure and the known behaviors of neo-clerodane diterpenoids. These compounds exhibit significant biological activities, which are attributed to their unique chemical structures and the presence of functional groups that interact with biological targets (Zhao, Wang, Yuan, Yang, & Gao, 2022).

Applications De Recherche Scientifique

Activité Antitumorale sur le Carcinome Pulmonaire

La scutebarbatine A (SBT-A) a montré des effets antitumoraux significatifs sur les cellules de carcinome pulmonaire humain A549 {svg_1}. Il a été démontré qu'elle induisait l'apoptose dans ces cellules de manière dépendante de la concentration {svg_2}. Le mécanisme d'action implique la régulation à la hausse des expressions du cytochrome c, des caspases-3 et 9, et la régulation à la baisse des niveaux de Bcl-2 dans les cellules A549 {svg_3}. Cela suggère que la SBT-A pourrait être un agent thérapeutique potentiel pour le cancer du poumon.

Induction de l'Apoptose dans les Cellules Cancéreuses

La SBT-A induit une apoptose dose-dépendante, spécifiquement dans les cellules cancéreuses {svg_4}. La principale classe de protéines régulées à la baisse sont les protéines pro-survie, les inhibiteurs de l'apoptose (IAP) et les protéines régulatrices des IAP {svg_5}. Cela suggère que la SBT-A fonctionne en relâchant les freins moléculaires (les IAP) sur l'apoptose dans les cellules cancéreuses qui échappent à la mort cellulaire {svg_6}.

Applications en Médecine Traditionnelle

Scutellaria barbata, la plante dont est dérivée la SBT-A, est utilisée en médecine traditionnelle pour le traitement de diverses affections {svg_7}. Ces affections comprennent les maux de gorge inflammatoires, les douleurs intenses, les œdèmes, la jaunisse et les morsures de serpent {svg_8}. Compte tenu de sa capacité à dissiper la chaleur et les toxines, à favoriser la circulation sanguine pour éliminer la stase sanguine et à induire la diurèse pour réduire l'œdème {svg_9}, la SBT-A pourrait également avoir des applications dans ces domaines.

Mécanisme D'action

Target of Action

Scutebarbatine A, a major diterpenoid produced in the leaves of Scutellaria barbata , primarily targets cancer cells . It specifically induces apoptosis in human colon cancer cells and lung carcinoma A549 cells The major class of proteins down-regulated by this compound are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .

Mode of Action

This compound interacts with its targets by inhibiting the IAPs . This inhibition releases the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . It also triggers apoptosis via the activation of MAPK and ER stress .

Biochemical Pathways

This compound affects the apoptosis pathway in cancer cells. It up-regulates the expressions of cytochrome c, caspase-3 and 9, and down-regulates the levels of Bcl-2 . These changes lead to the induction of apoptosis, specifically in cancer cells .

Result of Action

The result of this compound’s action is the induction of apoptosis, specifically in cancer cells . This is achieved through the up-regulation of cytochrome c, caspase-3 and 9, and the down-regulation of Bcl-2 . It has a notable antitumor effect on A549 cancer via mitochondria-mediated apoptosis .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of Scutebarbatine A, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This could lead to the development of new anti-cancer medicines .

Analyse Biochimique

Biochemical Properties

Scutebarbatine A plays a crucial role in biochemical reactions by interacting with several key biomolecules. It induces dose-dependent apoptosis specifically in cancer cells by down-regulating pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), and IAP-regulating proteins . Additionally, this compound interacts with enzymes like caspase-3 and caspase-9, up-regulating their expressions and promoting apoptosis . The compound also affects the expression of cytochrome c and Bcl-2, further facilitating the apoptotic process .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human lung carcinoma A549 cell lines, it induces apoptosis in a concentration-dependent manner . The compound influences cell function by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inducing endoplasmic reticulum (ER) stress . These actions lead to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits pro-survival proteins, releasing the molecular brakes on apoptosis in cancer cells . The compound also activates the caspase cascade, leading to the cleavage of key cellular proteins and the execution of apoptosis . Furthermore, this compound induces ER stress and activates the MAPK pathway, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound induces substantial apoptosis in human colon cancer Caco-2 cells within 24 hours of incubation . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its antitumor activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving transplanted tumor nude mice, this compound exhibited significant antitumor effects at various dosages . Higher doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where lower doses may not induce significant apoptosis, while higher doses effectively trigger cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of this compound. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. This compound’s distribution within tissues also determines its cytotoxic effects on cancer cells.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and releasing cytochrome c . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, enhancing its therapeutic effects.

Propriétés

IUPAC Name |

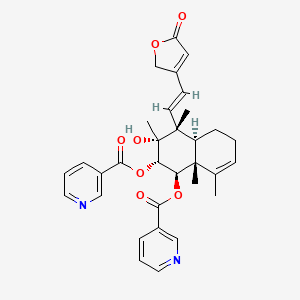

[(1R,2S,3R,4R,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3/b13-12+/t24-,26+,27+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCKNUOZCOKYOO-JUJIBZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)